![molecular formula C25H22N4O7 B143901 [(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate CAS No. 137057-72-8](/img/structure/B143901.png)
[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate, commonly known as BM212, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 belongs to the class of nucleoside analogs and has been found to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses.
科学的研究の応用
BM212 has been extensively studied for its antiviral activity against HIV, herpes simplex virus, and hepatitis B and C viruses. Studies have shown that BM212 inhibits viral replication by interfering with the viral DNA synthesis process. BM212 has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, BM212 has been studied for its potential use in gene therapy and as a diagnostic tool for viral infections.
作用機序
BM212 exerts its antiviral activity by inhibiting the activity of viral DNA polymerase, which is essential for viral replication. BM212 is incorporated into the viral DNA during replication, leading to the termination of viral DNA synthesis. BM212 has also been found to inhibit the activity of reverse transcriptase, which is essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects
BM212 has been found to exhibit low toxicity and high selectivity towards viral DNA polymerase, making it a promising candidate for antiviral therapy. Studies have shown that BM212 does not affect the normal cellular DNA synthesis process, indicating its safety for use in humans. BM212 has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
BM212 has several advantages for use in lab experiments, including its high selectivity towards viral DNA polymerase, low toxicity, and easy synthesis. However, BM212 has some limitations, including its limited solubility in water and its potential to induce drug resistance in viruses.
将来の方向性
Several future directions for research on BM212 include the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the investigation of its potential use in combination therapy with other antiviral agents. In addition, further studies are needed to determine the optimal dosage and administration route of BM212 for therapeutic use. Finally, the potential use of BM212 as a diagnostic tool for viral infections warrants further investigation.
Conclusion
In conclusion, BM212 is a promising compound with potential therapeutic applications as an antiviral and anticancer agent. The synthesis of BM212 involves several steps, and it has been extensively studied for its antiviral activity against several viruses. BM212 exerts its antiviral activity by inhibiting the activity of viral DNA polymerase and has been found to exhibit low toxicity and high selectivity towards viral DNA polymerase. While BM212 has several advantages for use in lab experiments, it also has some limitations. Several future directions for research on BM212 have been identified, including the development of more efficient synthesis methods and the investigation of its potential use in combination therapy with other antiviral agents.
合成法
The synthesis of BM212 involves several steps, starting with the protection of the hydroxyl group of ribose with benzoyl chloride. The protected ribose is then reacted with 6-methoxypurine to form the nucleoside intermediate. The final step involves the benzylation of the hydroxyl group of the nucleoside intermediate with benzyl chloride to form BM212. The synthesis of BM212 has been reported in several studies, including a recent study by Srinivasulu et al. (2021).
特性
CAS番号 |
137057-72-8 |
|---|---|
製品名 |
[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate |
分子式 |
C25H22N4O7 |
分子量 |
490.5 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H22N4O7/c1-33-22-18-21(26-13-27-22)29(14-28-18)23-20(36-25(32)16-10-6-3-7-11-16)19(30)17(35-23)12-34-24(31)15-8-4-2-5-9-15/h2-11,13-14,17,19-20,23,30H,12H2,1H3/t17-,19-,20+,23-/m1/s1 |
InChIキー |
OTTXTTKOMBTSFZ-OYWYANMWSA-N |
異性体SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5 |
SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5 |
正規SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



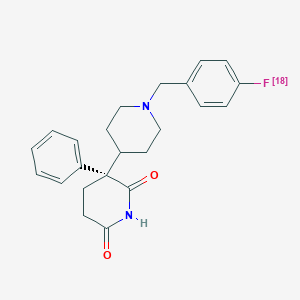
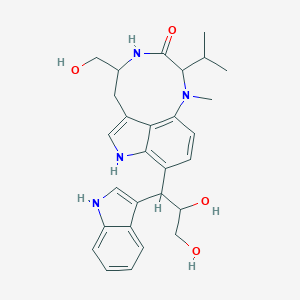

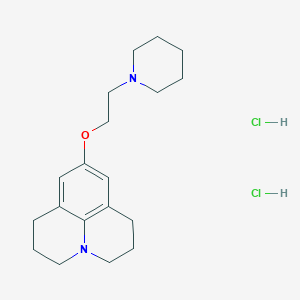


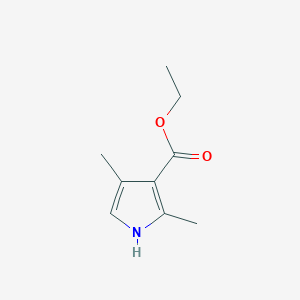

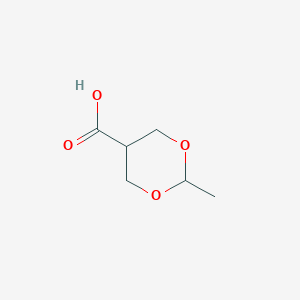




![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)